molecular formula C23H24N2O3 B10960950 5-Acetyl-6-(3-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

5-Acetyl-6-(3-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

Cat. No.: B10960950
M. Wt: 376.4 g/mol
InChI Key: SXZJYIWFHUSOGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-6-(3-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one: is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, sedative, and muscle relaxant properties

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: The benzodiazepine core can undergo various substitution reactions, introducing different functional groups to modify its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve substitution.

Major Products:

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of alcohols and reduced derivatives.

    Substitution: Formation of various substituted benzodiazepine derivatives with altered pharmacological properties.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex benzodiazepine derivatives. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with potential therapeutic applications .

Biology: In biological research, this compound is studied for its interactions with various biological targets, including enzymes and receptors. Its ability to modulate biological pathways makes it a valuable tool in understanding cellular processes and developing new drugs .

Medicine: The pharmacological properties of this compound make it a candidate for the development of new medications. Its potential anxiolytic, anticonvulsant, and sedative effects are of particular interest in the treatment of neurological disorders .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its synthesis and modification are important for the development of new materials and chemical processes .

Comparison with Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and anticonvulsant properties.

    Clonazepam: Another benzodiazepine used to treat panic disorders and seizures.

    Alprazolam: Commonly used for the treatment of anxiety and panic disorders.

Uniqueness: 5-Acetyl-6-(3-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one is unique due to its specific structural features, including the acetyl and hydroxyphenyl groups. These modifications can lead to distinct pharmacological properties and potential therapeutic applications that differ from other benzodiazepines .

Properties

Molecular Formula

C23H24N2O3

Molecular Weight

376.4 g/mol

IUPAC Name

5-acetyl-6-(3-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C23H24N2O3/c1-14(26)25-19-10-5-4-9-17(19)24-18-12-23(2,3)13-20(28)21(18)22(25)15-7-6-8-16(27)11-15/h4-11,22,24,27H,12-13H2,1-3H3

InChI Key

SXZJYIWFHUSOGE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.